molecular formula C10H19NO4 B1281120 (2R,4S)-叔丁基 4-羟基-2-(羟甲基)吡咯烷-1-羧酸酯 CAS No. 77450-03-4

(2R,4S)-叔丁基 4-羟基-2-(羟甲基)吡咯烷-1-羧酸酯

货号 B1281120
CAS 编号: 77450-03-4
分子量: 217.26 g/mol
InChI 键: UFJNFQNQLMGUTQ-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • Synonyms : Boc-trans-4-hydroxy-L-prolinol, (2S,4R)-N-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine, and others

科学研究应用

关键中间体的不对称合成

(2R,4S)-叔丁基 4-羟基-2-(羟甲基)吡咯烷-1-羧酸酯在受保护的多羟基吡咯烷的不对称合成中起着至关重要的作用,多羟基吡咯烷是合成吡咯烷阿扎糖的关键中间体。该合成涉及多个步骤,包括乙烯基溴化镁的加入、用 NaBH4/CeCl3·H2O 处理以及氧化裂解然后还原,实现了显着的总产率和非对映选择性 (黄沛强,2011)

结构研究和分析

该化合物因其结构性质而受到研究,特别是在全顺式三取代吡咯烷-2-酮的背景下。其结构中碳原子的绝对构型已经确定,提供了对其立体化学和相互作用(例如分子内氢键)的见解 (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995)

不对称选择性合成中的应用

它用于不对称选择性合成,例如通过腈阴离子环化策略创建 N-叔丁基二取代吡咯烷。该方法实现了高产率和优异的对映选择性,证明了其在合成复杂手性分子中的效用 (John Y. L. Chung 等,2005)

还原和衍生过程

该化合物经历平滑的还原过程以产生其他重要的衍生物。例如,用硼氢化钠或氢化铝锂还原它会产生 (S)-叔丁基 2-((R)-全氟-1-羟基烷基)吡咯烷-1-羧酸酯,具有高产率和优异的非对映选择性。此类过程突出了其在为不同应用创建各种衍生物方面的适应性 (K. Funabiki 等,2008)

神经氨酸酶抑制剂合成

它在发现流感神经氨酸酶的有效抑制剂方面发挥了重要作用。此类抑制剂的合成涉及从叔丁基 (2S,3R,4R)-2-氨基甲基-3-双(叔丁氧羰基)氨基-1-(N'-乙基-N'-异丙基氨基甲酰)吡咯烷-4-羧酸酯等化合物开始开发核心结构,证明了其在药物化学领域的应用 (G. T. Wang 等,2001)

属性

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNFQNQLMGUTQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507601
Record name tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

77450-03-4
Record name tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。